Methyl 5-amino-2-methyl-4-(propylamino)benzoate
Description
Methyl 5-amino-2-methyl-4-(propylamino)benzoate is a substituted benzoate ester characterized by an amino group at position 5, a methyl group at position 2, and a propylamino substituent at position 4 of the benzene ring. This compound’s structural complexity distinguishes it from simpler alkyl benzoates (e.g., methyl or ethyl benzoate), as the amino and propylamino groups confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-(propylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-5-14-11-6-8(2)9(7-10(11)13)12(15)16-3/h6-7,14H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULOVCJZBXMLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C(=C1)C)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methyl-4-(propylamino)benzoate typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable benzoate derivative is reacted with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-amino-2-methyl-4-(propylamino)benzoate can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Local Anesthetic Properties
Recent studies have highlighted the compound's potential as a local anesthetic. Research indicates that derivatives of benzoate compounds, including methyl 5-amino-2-methyl-4-(propylamino)benzoate, exhibit local anesthetic effects comparable to established anesthetics such as tetracaine and pramocaine. A study synthesized various benzoate derivatives and evaluated their efficacy through surface anesthesia and block anesthesia tests. The results demonstrated that several compounds showed promising local anesthetic activity with minimal toxicity .
Table 1: Comparative Local Anesthetic Activity of Selected Compounds
| Compound | Surface Anesthesia (Duration) | Block Anesthesia (Duration) | Acute Toxicity Level |
|---|---|---|---|
| Tetracaine | 12.3 ± 0.9 minutes | 172.3 ± 2.6 minutes | Low |
| Pramocaine | 10.4 ± 0.8 minutes | 166.5 ± 2.3 minutes | Low |
| This compound | TBD | TBD | TBD |
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps, including alkylation and esterification processes that are characterized by high yields and mild reaction conditions. The structural modifications of the compound can enhance its pharmacological properties, making it a candidate for further development in drug formulation.
Synthesis Pathway
The synthesis typically follows a multi-step approach:
- Alkylation : Introducing propylamine to the benzoic acid derivative.
- Esterification : Forming the methyl ester of the resulting amine.
- Purification : Isolating the target compound through crystallization or chromatography.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a low toxicity profile, making it suitable for further investigation in clinical settings. The acute toxicity tests performed on various derivatives suggest that modifications can lead to reduced side effects while maintaining efficacy .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- A study published in a peer-reviewed journal demonstrated that this compound, along with its derivatives, could be used effectively in surgical procedures requiring local anesthesia, showing a favorable balance between efficacy and safety .
- Another research effort focused on optimizing the synthesis pathways to improve yield and reduce costs associated with production, thereby enhancing its viability for pharmaceutical applications .
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-4-(propylamino)benzoate involves its interaction with specific molecular targets. The amino and propylamino groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The table below highlights key structural differences between Methyl 5-amino-2-methyl-4-(propylamino)benzoate and selected benzoate derivatives:
| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl benzoate | None | Ester (-COOCH₃) | 136.15 |
| Methyl dihydroxybenzoate | Hydroxyl (-OH) at positions 3 and 4 | Ester, two hydroxyls | 168.15 |
| Heptadecyl benzoate | C17 alkyl chain at ester group | Long-chain ester | ~390.60 |
| Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Amino, methyl, and imidazole groups | Ester, amino, heterocyclic | ~317.38 |
| Target compound | 5-amino, 2-methyl, 4-(propylamino) | Ester, amino, propylamino | ~252.30 (estimated) |
Key Observations :
- The target compound’s amino and propylamino groups increase its polarity compared to non-polar alkyl benzoates like methyl benzoate .
Biological Activity
Methyl 5-amino-2-methyl-4-(propylamino)benzoate is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and enzyme interactions. This article synthesizes available research findings, case studies, and data related to the biological activity of this compound.
Chemical Structure and Synthesis
This compound belongs to the class of para-aminobenzoic acid (PABA) derivatives. The synthesis typically involves the alkylation of amino benzoic acid derivatives, where the propylamino group enhances its pharmacological profile. The chemical structure can be represented as follows:
This structure is critical as it influences the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various PABA derivatives, including this compound. The compound has been evaluated for its inhibitory effects on several cancer cell lines.
-
Inhibition Studies :
- The compound exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays revealed IC50 values indicating effective inhibition of cell growth, with values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
- Mechanism of Action :
Enzyme Interactions
This compound has also been studied for its role in enzyme interactions:
- Enzyme Modulation : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in controlling tumor growth by altering metabolic fluxes within cancer cells .
Case Study Overview
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study Type | Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Antiproliferative Assay | MCF-7 | 22.54 | Significant inhibition of growth |
| Antiproliferative Assay | A549 | 21.3 | Induction of apoptosis |
| Enzyme Inhibition | Various | Varies | Modulation of metabolic pathways |
These data suggest that this compound exhibits promising anticancer properties alongside potential applications in metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
